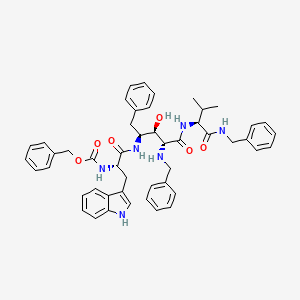
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride is a synthetic organic compound characterized by the presence of piperidinium chloride and two 3-chloro-4-(p-tolyl)-2-butenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride typically involves the reaction of piperidine with 3-chloro-4-(p-tolyl)-2-butenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidine
- 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)ammonium chloride
Uniqueness
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
34552-18-6 |
|---|---|
Formule moléculaire |
C27H34Cl3N |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
1,1-bis[(Z)-3-chloro-4-(4-methylphenyl)but-2-enyl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C27H34Cl2N.ClH/c1-22-6-10-24(11-7-22)20-26(28)14-18-30(16-4-3-5-17-30)19-15-27(29)21-25-12-8-23(2)9-13-25;/h6-15H,3-5,16-21H2,1-2H3;1H/q+1;/p-1/b26-14-,27-15-; |
Clé InChI |
FMZSHMCZWKQPSR-GHSDEOKXSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)C/C(=C/C[N+]2(CCCCC2)C/C=C(\Cl)/CC3=CC=C(C=C3)C)/Cl.[Cl-] |
SMILES canonique |
CC1=CC=C(C=C1)CC(=CC[N+]2(CCCCC2)CC=C(CC3=CC=C(C=C3)C)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


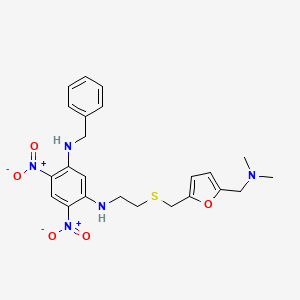


![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)

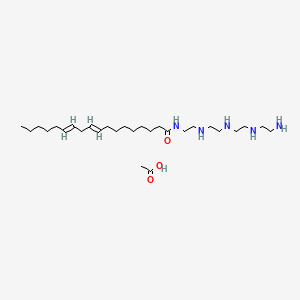
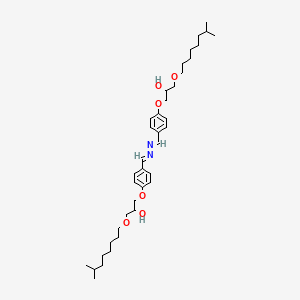
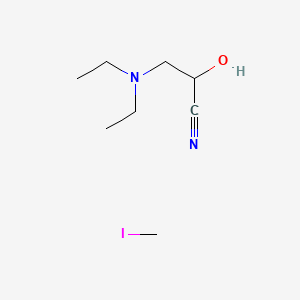
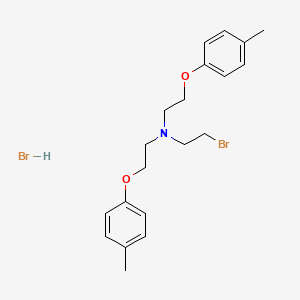

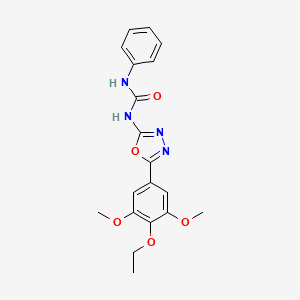
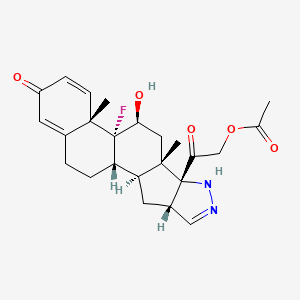
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
